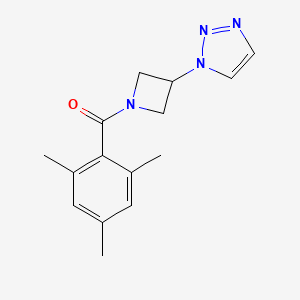

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone" often involves multistep synthetic routes, including the Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which is a cornerstone reaction for accessing triazolyl derivatives. For instance, the synthesis of tris(triazolyl)methanol ligands via CuAAC demonstrates the utility of this method in preparing complex molecules (Ozcubukcu et al., 2009). Additionally, the preparation of enantiopure azetidinyl derivatives highlights the application of chiral azetidine rings in asymmetric synthesis (Wang et al., 2008).

Molecular Structure Analysis

Crystal structure analysis provides detailed insights into the molecular geometry and intermolecular interactions of triazolyl and azetidinyl derivatives. X-ray diffraction studies, for example, have been employed to elucidate the structure of related compounds, offering a deep understanding of their molecular frameworks and potential reactive sites (Cao et al., 2010).

Chemical Reactions and Properties

The chemical behavior of triazolyl and azetidinyl derivatives encompasses a range of reactions, including cycloadditions, ring transformations, and catalytic applications. For example, Rh(III)-catalyzed tandem reactions involving triazolyl derivatives underscore the versatility of these compounds in synthetic chemistry (Liu et al., 2022). The reactivity and functional group compatibility of these molecules make them valuable in developing novel chemical transformations.

Applications De Recherche Scientifique

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), showing high activity as a catalyst for Huisgen 1,3-dipolar cycloadditions. This ligand forms a stable complex with CuCl, catalyzing cycloaddition efficiently with low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, marking an outstanding advancement for CuAAC processes (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Antibacterial and Antifungal Applications

Novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles have been synthesized, showing moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Certain compounds exhibited excellent anticonvulsant activity, demonstrating the versatility of triazole derivatives in medicinal chemistry (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Synthesis of Novel 1,2,4-Triazole and Triazolidin Derivatives

A method for synthesizing new 1,2,4-Triazole and Triazolidin derivatives was developed, highlighting the structural and theoretical analysis of these compounds. Such derivatives have potential applications in various fields, including pharmaceutical and materials science (Abosadiya et al., 2018).

Anticancer Activity of Aziridine-1,2,3-Triazole Hybrid Derivatives

The synthesis of new 1-aryl-4-[(aziridine-1-yl)diaryl-methyl]-5-methyl-1H-1,2,3-triazole derivatives and their evaluation against human leukemia and hepatoma cells showed some compounds to be highly efficient, indicating the potential of aziridine-1,2,3-triazole hybrids as anticancer agents (Dong, Wu, & Gao, 2017).

C3-Symmetric Tris(Triazolyl)Methanol Ligands for Catalysis

C3-symmetric tris(1,2,3-triazol-4-yl)methanols (TTM ligands) have emerged as valuable ligands for transition metal-mediated reactions, showcasing their utility in synthesis and catalysis. The modularity and regioselective construction of TTM ligands make them a significant tool in the development of homogeneous and heterogenized catalytic systems (Etayo, Ayats, & Pericàs, 2016).

Novel Anti-Tubercular Agents

Research on azetidinone derivatives containing a 1, 2, 4-triazole ring demonstrated potential as anti-tubercular agents. This work involved in silico designing and molecular docking to identify promising drug candidates, with some derivatives showing significant activity against Mycobacterium tuberculosis H37RV strain, indicating their potential in tuberculosis treatment (Thomas, George, & Harindran, 2014).

Mécanisme D'action

Target of Action

Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The presence of the 1,2,3-triazole ring in compounds is known to contribute actively to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Compounds with a 1,2,3-triazole ring are known to be resistant to metabolic degradation, which could potentially impact their bioavailability .

Result of Action

Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may have a wide range of effects at the molecular and cellular level .

Action Environment

The stability of compounds with a 1,2,3-triazole ring could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Compounds containing a 1,2,3-triazole ring, like this one, are known to exhibit a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, and these interactions can be crucial in biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone at different dosages in animal models have not yet been reported. Similar compounds have been used in animal models to study their effects at various dosages .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

[3-(triazol-1-yl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-10-6-11(2)14(12(3)7-10)15(20)18-8-13(9-18)19-5-4-16-17-19/h4-7,13H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBYHZDYZLVJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)N3C=CN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)